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Alloxanic acid

Cat. No.: B1218109
CAS No.: 470-44-0
M. Wt: 160.09 g/mol
InChI Key: BXTYRIKKNHXERN-UHFFFAOYSA-N
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Description

Overview of Alloxanic Acid within Heterocyclic Chemistry

This compound is classified as a heterocyclic compound, specifically a derivative of pyrimidine (B1678525). Its chemical formula is C₄H₄N₂O₅, and it possesses a molecular weight of approximately 160.09 g/mol nih.gov. It is characterized by its acidic nature and crystalline form, often isolated as a hydrate (B1144303) nih.govwikisource.org. Within heterocyclic chemistry, this compound is recognized for its ring structure and the presence of multiple oxygen atoms, which contribute to its reactivity and chemical behavior nih.gov. It can be considered a derivative of barbituric acid, specifically 5-ketobarbituric acid saw-leipzig.de.

Historical Trajectory of this compound Discovery and Early Investigations

The history of this compound is closely linked to the discovery and study of alloxan (B1665706). Alloxan itself is one of the oldest named organic compounds, first prepared in 1818 by Luigi Valentino Brugnatelli and later named in 1838 by Friedrich Wöhler and Justus von Liebig wikipedia.orgresearchgate.net. The name "alloxan" is derived from a combination of "allantoin" and "oxalic acid" wikipedia.orgresearchgate.net. This compound emerged as a product of the chemical transformations involving alloxan.

Historical Derivation from Uric Acid Oxidation Products and Alloxan

This compound is historically derived from the oxidation of uric acid, a key product in purine (B94841) metabolism nih.gov. Early investigations by Wöhler and Liebig involved the oxidation of uric acid with nitric acid to produce alloxan wikipedia.orgresearchgate.net. Alloxan, in turn, is unstable in aqueous solutions and readily hydrolyzes to form this compound wikipedia.orgeco-vector.comcreative-biolabs.com. This hydrolysis is a key pathway through which this compound is generated from alloxan, particularly under physiological or aqueous conditions wikipedia.orgeco-vector.comcreative-biolabs.comucl.ac.uk. For instance, baryta water reacts with alloxan to yield this compound wikisource.org.

Early Significance in Biochemical Pathway Elucidation and Purine Metabolism Studies

The study of alloxan and its derivatives, including this compound, gained prominence with the discovery of alloxan's ability to induce diabetes in experimental animals in 1943 saw-leipzig.deresearchgate.net. This led to the establishment of the "alloxan diabetes" model, which became a crucial tool for understanding diabetes pathophysiology saw-leipzig.deresearchgate.net. The connection of alloxan to uric acid, a central molecule in purine metabolism, also highlighted its early significance in elucidating biochemical pathways. Research into the uricolytic pathways, which break down uric acid, and the role of alloxan-like compounds derived from uric acid in the etiology of diabetes mellitus, further underscored its importance in these studies researchgate.net.

Current Relevance and Emerging Research Frontiers in Contemporary Organic Chemistry

In contemporary organic chemistry, this compound continues to be a subject of interest, though perhaps less prominently than its precursor, alloxan. Its chemical properties, such as its ability to react with amines to form salts or other heterocyclic compounds, remain relevant in synthetic organic chemistry publish.csiro.au. Research has explored its role in understanding metabolic pathways, particularly those related to gout, and its use in pharmacological and biochemical studies vizagchemical.com. Furthermore, studies have investigated its potential as a component in chemical synthesis and its interactions in biological systems, including its role in oxidative damage mechanisms and its metabolism by microorganisms vizagchemical.comasm.org. Emerging research also touches upon its potential use in developing fluorescent probes and its involvement in prebiotic synthesis pathways, indicating a continued, albeit specialized, relevance in various branches of chemistry researchgate.netresearchgate.netudesc.br.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O5 B1218109 Alloxanic acid CAS No. 470-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYRIKKNHXERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(NC(=O)N1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963717
Record name 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid
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Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-44-0
Record name 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloxanic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid
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Synthetic Methodologies and Formation Pathways of Alloxanic Acid

Hydrolytic Formation of Alloxanic Acid from Alloxan (B1665706)

The primary and most well-documented pathway to this compound is through the hydrolysis of its parent compound, alloxan. Alloxan is notably unstable in aqueous environments, readily undergoing transformation to this compound. Under physiological conditions, the half-life of alloxan is estimated to be approximately 1.5 minutes, highlighting the rapidity of this conversion.

pH-Dependent Conversion Mechanisms and Kinetics

The conversion of alloxan to this compound is markedly influenced by the pH of the solution. Studies have shown that the rate of this hydrolysis is dependent on the ionization state of the alloxan molecule. The formation of the ionic species of alloxan is a critical step in the conversion process. This pH dependency suggests that the mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl groups of the alloxan ring, a process that is facilitated by changes in proton concentration.

The kinetics of this reaction are intricately linked to the pH. While specific rate constants across a wide pH range are not extensively documented in readily available literature, the qualitative relationship is clear: the stability of alloxan decreases as the pH deviates from acidic conditions, leading to a faster conversion to this compound.

Base-Catalyzed Ring Contraction Routes from Alloxan

The formation of this compound from alloxan can also proceed via a base-catalyzed ring contraction. This pathway involves the rearrangement of the six-membered pyrimidine (B1678525) ring of alloxan into a five-membered hydantoin (B18101) ring structure, which is characteristic of this compound. While the general mechanism of base-catalyzed ring contractions is known in organic chemistry, specific mechanistic studies detailing this transformation for alloxan are not abundant. However, it is understood that the presence of a base facilitates the cleavage and subsequent reformation of bonds within the alloxan molecule, leading to the more stable this compound structure.

One documented example of a related transformation is the reaction of alloxan with alicyclic secondary amines, which results in the formation of amine salts of this compound through a ring contraction process. This supports the premise that basic conditions can induce the rearrangement of the alloxan ring.

Oxidative Degradation Pathways Leading to this compound

This compound can also be formed as a product of oxidative degradation from more complex molecules, most notably uric acid.

Formation from Uric Acid Degradation Intermediates

The oxidation of uric acid is a complex process that can yield a variety of products depending on the reaction conditions. Under strongly acidic conditions, the oxidation of uric acid can lead to the formation of alloxan. This alloxan can then, as previously described, undergo hydrolysis to form this compound. Therefore, this compound is a downstream product of uric acid degradation under specific oxidative and hydrolytic conditions.

Electrolytic oxidation studies of uric acid have revealed a common pathway that can diverge to produce both alloxan and allantoin (B1664786). This research indicates that a primary intermediate is formed, which can then undergo hydrolysis to yield alloxan and urea (B33335), among other products. The alloxan formed would subsequently hydrolyze to this compound.

PrecursorReaction ConditionKey IntermediateFinal Product
Uric AcidStrong Acidic OxidationAlloxanThis compound
Uric AcidElectrolytic OxidationPrimary Oxidation IntermediateAlloxan -> this compound

Role in Complex Multi-step Reaction Sequences

Alloxan, the immediate precursor to this compound, plays a role in complex multi-step reactions, such as the murexide (B42330) reaction. In this classic chemical test for uric acid, alloxan is formed as an intermediate and subsequently reacts with other intermediates like uramil (B86671) to produce the characteristic purple dye, murexide. The formation of this compound in these sequences is a consequence of the aqueous environment in which these reactions are often performed. The presence of water and varying pH conditions during these complex reaction cascades can lead to the hydrolysis of the intermediary alloxan, thus forming this compound.

Chemical Reactivity and Mechanistic Investigations of Alloxanic Acid

Acid-Base Equilibria and Protonation States

Alloxanic acid acts as a weak acid in aqueous solutions. The primary acidic character is attributed to the carboxylic acid group, which can deprotonate to form the alloxanate anion. The acid dissociation constant (pKa) is a quantitative measure of this acidity.

The equilibrium for this dissociation can be represented as: C₄H₄N₂O₅ ⇌ C₄H₃N₂O₅⁻ + H⁺

The pKa value for this compound has been reported to be approximately 6.63 at 25 °C. This value indicates that at a physiological pH of around 7.4, a significant portion of this compound will exist in its deprotonated, anionic form. The protonation state of the molecule is therefore highly dependent on the pH of the surrounding medium.

At pH values significantly below the pKa (e.g., in acidic conditions), the equilibrium lies to the left, and the dominant species is the protonated, neutral this compound molecule.

At pH values equal to the pKa, the concentrations of the protonated (this compound) and deprotonated (alloxanate) forms are equal.

At pH values significantly above the pKa (e.g., in neutral to alkaline conditions), the equilibrium shifts to the right, favoring the deprotonated alloxanate anion.

This acid-base behavior is fundamental to understanding its chemical reactivity and biological interactions, as the charge of the molecule influences its solubility, stability, and ability to interact with other charged species.

Table 1: Acid Dissociation Constant of this compound

PropertyValueTemperature
pKa6.6325 °C

Redox Transformations and Radical Species Generation

The redox chemistry of the system involving this compound is complex and intrinsically linked to its precursor, alloxan (B1665706), and its reduction product, dialuric acid. Alloxan itself is known to be unstable in aqueous solution, readily undergoing hydrolysis to form this compound. This trio of compounds—alloxan, this compound, and dialuric acid—participates in a redox cycle that is capable of generating reactive radical species.

Mechanism of Oxidation to Alloxanic Radical Species

While direct oxidation of this compound is not the primary focus in existing literature, the generation of radical species is well-documented within the redox cycling of alloxan. Alloxan can undergo a one-electron reduction to form a semiquinone radical anion. This process is a key step in the generation of reactive oxygen species (ROS).

One-electron reduction: Alloxan accepts an electron from a reducing agent (e.g., glutathione) to form the alloxan radical (a semiquinone).

Two-electron reduction: Further reduction of the alloxan radical yields dialuric acid.

Autoxidation: Dialuric acid can then be oxidized back to alloxan, a process that can generate superoxide (B77818) radicals and hydrogen peroxide.

This redox cycling implies that radical intermediates are central to the chemistry of this system. The this compound structure, being in equilibrium with alloxan, is an integral part of this radical-generating pathway. The presence of multiple carbonyl groups facilitates the acceptance of electrons, stabilizing the resulting radical anion through resonance.

Electrochemical Behavior and Electron Transfer Processes

Electrochemical techniques such as cyclic voltammetry are instrumental in studying the electron transfer processes of redox-active compounds. While specific cyclic voltammetry data for this compound is not extensively detailed in readily available literature, the behavior of the closely related alloxan system provides significant insights.

The electrochemical reduction of alloxan to dialuric acid involves the transfer of two electrons and two protons. This process is typically observed as a single, quasi-reversible or irreversible wave in cyclic voltammetry, depending on the experimental conditions such as pH and scan rate. The potential at which this reduction occurs is a measure of its oxidizing strength.

The key electron transfer processes in this system include:

Alloxan + e⁻ ⇌ Alloxan radical anion

Alloxan radical anion + e⁻ + 2H⁺ ⇌ Dialuric acid

Nucleophilic and Electrophilic Reaction Patterns of the this compound Core

The structure of this compound features several sites susceptible to attack by both nucleophiles and electrophiles. The core reactivity is dominated by the presence of carbonyl groups and the carboxylic acid functional group.

Nucleophilic Reactions: The carbonyl carbons in the this compound ring are electrophilic and thus are primary targets for nucleophilic attack. Nucleophiles, which are electron-rich species, can add to these carbonyl groups. The reactivity of these sites is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and other carbonyl groups, which enhances the partial positive charge on the carbonyl carbons. Potential nucleophilic reactions could involve:

Addition of water (hydration): The carbonyl groups can exist in equilibrium with their hydrated gem-diol forms, a common reaction for carbonyl compounds.

Reaction with alcohols: Alcohols can act as nucleophiles, potentially forming hemiacetals.

Reaction with amines: Primary and secondary amines could react with the carbonyl groups to form imines or enamines, although the stability of these products may be low given the ring structure.

Electrophilic Reactions: The sites for electrophilic attack on the this compound core are the nitrogen and oxygen atoms, which possess lone pairs of electrons.

Protonation: As discussed in the acid-base equilibria section, the carboxylate oxygen is readily protonated. The nitrogen and carbonyl oxygen atoms can also be protonated under strongly acidic conditions.

Alkylation/Acylation: The nitrogen atoms, acting as nucleophiles, could potentially react with strong electrophiles like alkyl halides or acyl chlorides. However, the nucleophilicity of these nitrogens is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl groups (amide-like character).

Decarboxylation Reactions and Subsequent Compound Formation

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). This reaction is particularly facile for β-keto acids, where a ketone group is positioned beta to the carboxylic acid. The structure of this compound, which can be considered a complex derivative related to this motif, suggests that it may undergo decarboxylation under certain conditions, such as heating.

The general mechanism for the decarboxylation of β-keto acids involves a cyclic transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable keto form. While specific studies on the thermal decarboxylation of this compound are not widely reported, its structural features make this a plausible reaction pathway.

Pathways to Parabanic Acid and Related Degradation Products

One of the potential degradation products of this compound and related compounds is parabanic acid. Parabanic acid is a simpler, five-membered heterocyclic compound (imidazolidine-2,4,5-trione). The formation of parabanic acid from larger pyrimidine-derived structures like uric acid has been observed, particularly under oxidative conditions.

While a direct, detailed mechanism for the conversion of this compound to parabanic acid is not firmly established in the literature, it would likely involve a series of hydrolysis, ring-opening, oxidation, and decarboxylation steps. For instance, the hydrolysis of the amide-like linkages in the this compound ring could lead to an open-chain intermediate. Subsequent oxidative cleavage and decarboxylation of this intermediate could then lead to the formation of the more stable parabanic acid ring. The instability of alloxan in aqueous solution, leading to this compound, is a key first step in a cascade of potential degradation reactions that can ultimately yield smaller, more stable molecules like parabanic acid and oxaluric acid.

Intramolecular Rearrangements of this compound Derivatives

No specific studies detailing the intramolecular rearrangements of this compound derivatives were identified.

Rearrangement of this compound Ureides to Novel Heterocyclic Systems

Information on the rearrangement of this compound ureides to form novel heterocyclic systems could not be located. While the synthesis of heterocyclic compounds from various precursors is a broad and well-documented field of organic chemistry, specific examples involving this compound ureides are not described in the available literature.

Reactions with Specific Chemical Reagents (e.g., Sodium Alkoxides)

Detailed research findings on the reaction of this compound with sodium alkoxides are not available in the searched scientific literature. General principles of organic chemistry suggest that as a carboxylic acid, this compound would react with a strong base like a sodium alkoxide in an acid-base reaction. However, specific mechanistic studies, reaction conditions, and product characterization for this particular reaction have not been documented.

Structural Elucidation and Theoretical Chemical Investigations of Alloxanic Acid

Spectroscopic Analysis Techniques Applied to Alloxanic Acid and its Intermediates

Spectroscopy serves as a primary tool for probing the molecular structure and electronic properties of this compound and the species involved in its formation and reactions. A multi-technique approach, leveraging vibrational, magnetic resonance, and electronic spectroscopy, has provided detailed insights into its molecular framework and transient radical forms.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and monitoring chemical transformations. Studies on the conversion of alloxan (B1665706) to this compound have utilized these methods to track the significant structural rearrangement that occurs. The transformation from the six-membered pyrimidine (B1678525) ring of alloxan to the five-membered hydantoin (B18101) ring of this compound is accompanied by distinct changes in the vibrational spectra, particularly in the regions corresponding to carbonyl (C=O) stretching and ring deformation modes.

While detailed spectra specifically for isolated this compound are not extensively published, analysis of the reaction system confirms its formation. Raman spectroscopy results, for instance, have been used to verify that at a pH of 7.4 or higher, alloxan undergoes a chemical transformation into this compound. FT-IR spectroscopy has also been employed to characterize related reaction products, such as the alloxazine (B1666890) adduct formed from alloxan, providing a reference for the types of vibrational modes present in these systems.

Table 1: Representative Vibrational Modes in Alloxan-Related Compounds

Compound Technique Wavenumber (cm⁻¹) Assignment
Alloxantin (B145670) FTIR 1720 ν(C=O) stretch (non-hydrogen-bonded)
Alloxantin FTIR 1660 ν(C=O) stretch (hydrogen-bonded)
Alloxantin FTIR 3200–3400 ν(O-H) stretch (hydration water, hydroxyls)
Alloxantin FTIR 1615 δ(N-H) bend
Alloxantin FTIR 1570 Ring vibrations

This data is for a related compound and provides context for the functional groups present in this class of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic connectivity within a molecule. Both ¹H and ¹³C NMR have been pivotal in confirming the structural identity of this compound as the product of alloxan rearrangement. The change in the carbon skeleton and the chemical environment of the protons and carbon atoms during the conversion of alloxan to this compound leads to definitive shifts in the NMR spectrum.

Quantum mechanical calculations combined with NMR spectroscopy have been used to probe the liquid-phase structure of alloxan monohydrate, the precursor to this compound in aqueous solutions. Furthermore, NMR analysis of reaction products has been essential for their structural assignment, confirming the integrity of the molecular frameworks derived from alloxan-based chemistry. Although specific chemical shift values for pure this compound are not detailed in readily available literature, its formation is unambiguously confirmed by the appearance of new, characteristic signals in NMR spectra as alloxan degrades.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information on conjugation and the presence of chromophores. This technique is particularly useful for monitoring the kinetics of reactions involving colored or UV-active species. The degradation of alloxan to this compound can be followed using UV-Vis spectroscopy, as the electronic structure of the molecule changes significantly.

Freshly prepared aqueous solutions of alloxan exhibit distinct absorption bands, including maxima around 323 nm and 521 nm, which diminish over time as it converts to other species, including this compound. In studies of the alloxan-dialuric acid redox cycle, the decomposition of alloxan monohydrate to this compound was intentionally avoided by using solutions with a pH between 4 and 5, where the absorbance maximum at 275 nm remains stable. Additionally, UV-Vis spectroscopy has been employed to study the interaction of metal complexes of this compound with DNA, demonstrating the utility of this technique in biochemical applications.

Table 2: UV-Vis Absorption Maxima for Alloxan and Related Species

Compound Solvent/Conditions Absorption Maxima (λmax)
Alloxan Acetate (B1210297) buffer (pH 4.0) 205 nm, 224 nm, 323 nm, 521 nm
Alloxan Aqueous (pH 4-5) 275 nm
Dialuric Acid pH 7.4 ~278 nm

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. This technique has been indispensable in studying the redox chemistry of the alloxan system.

ESR studies have confirmed the generation of the alloxan radical during the reduction of alloxan. Crucially, ESR spectra also provide direct evidence for the formation of the this compound radical. This radical is generated during the oxidation of this compound and serves as a key intermediate in certain reaction mechanisms, such as in electrochemiluminescence-based sensor applications. The technique has also been applied to characterize the paramagnetic nature of copper(II) complexes derived from this compound.

X-ray Crystallography Studies of this compound Derivatives

A notable study reported the synthesis and crystallographic characterization of a copper(II) complex involving this compound, specifically [Cu(bpy)(L2)]·H₂O, where L2 is this compound and bpy is 2,2'-bipyridine. The formation of this compound in this context occurs in situ from the degradation of a barbiturate (B1230296) derivative under the reaction conditions. The crystallographic data from such studies offer invaluable information on the coordination modes of this compound, confirming its ability to act as a ligand and bind to metal centers. This structural information is vital for understanding its role in coordination chemistry and potential applications in materials science and catalysis.

Computational Chemistry Approaches to this compound Systems

Theoretical and computational chemistry provides powerful tools for investigating reaction mechanisms, molecular properties, and the stability of transient species that may be difficult to study experimentally. Density Functional Theory (DFT) has been a prominent method used to explore the chemical systems involving this compound.

Computational studies have been conducted to map the mechanistic pathways of the alloxan-dialuric acid redox cycle, which is intrinsically linked to the formation of this compound. DFT calculations have been used to model the hydrolysis of alloxan to this compound, elucidating the reaction mechanism by reacting alloxan with a water molecule to form a monohydrate intermediate and calculating the associated reaction energy barrier. These theoretical investigations help to rationalize experimental observations, such as reaction kinetics and product distributions, by providing a molecular-level understanding of the potential energy surface. Furthermore, computational models have been used to predict the geometric parameters and vibrational frequencies of alloxan and its hydrated forms, which are direct precursors to this compound.

Density Functional Theory (DFT) Investigations of Tautomerism and Conformational Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the relative stabilities of different tautomers and conformers of a molecule. While direct DFT studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational analyses of its parent compound, alloxan.

This compound, due to its multiple carbonyl and hydroxyl groups, can exist in several tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The primary tautomerism in this compound is of the keto-enol type. The stability of these tautomers can be significantly influenced by both intramolecular hydrogen bonding and the surrounding solvent environment.

Computational studies on related molecules, such as alloxan, have shown that the tetraketo form is the most stable. For this compound, the analogous predominant form would be the 5,5-dihydroxy-2,4,6-trioxoperhydropyrimidine-5-carboxylic acid. However, enol forms, where a proton from a nitrogen atom moves to an adjacent carbonyl oxygen, can also exist. DFT calculations allow for the optimization of the geometry of each potential tautomer and the calculation of their relative energies.

The relative stability of tautomers is typically determined by comparing their Gibbs free energies (ΔG), which can be calculated using DFT. A lower Gibbs free energy indicates a more stable tautomer. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which can reveal shifts in tautomeric equilibrium in different media.

Table 1: Theoretical Relative Stabilities of Hypothetical this compound Tautomers

Tautomer NameStructural DescriptionPredicted Relative Stability (Gas Phase)Key Features
This compound (Keto)5,5-dihydroxy-2,4,6-trioxoperhydropyrimidineMost StableAll carbonyl groups are in the keto form.
Mono-enol Tautomer 12,5,5-trihydroxy-4,6-dioxo-1,4,5,6-tetrahydropyrimidineLess StableEnolization at the C2 position.
Mono-enol Tautomer 24,5,5-trihydroxy-2,6-dioxo-1,2,5,6-tetrahydropyrimidineLess StableEnolization at the C4 position.

Note: This table is illustrative and based on the general principles of keto-enol tautomerism in related cyclic ureides. Precise energy differences would require specific DFT calculations for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are essential for determining the electronic properties of a molecule and predicting its chemical reactivity. These calculations often focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are fundamental in understanding the kinetic stability and reactivity of a molecule.

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η ≈ (ELUMO - EHOMO) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ -(EHOMO + ELUMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

Table 2: Representative Global Reactivity Descriptors Calculated from Theoretical HOMO/LUMO Energies

ParameterFormulaSignificance
EHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (IP)-EHOMOPropensity to lose an electron.
Electron Affinity (EA)-ELUMOPropensity to accept an electron.
Chemical Hardness (η)(IP - EA) / 2Resistance to deformation of electron cloud.
Chemical Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)(IP + EA) / 2Electron-attracting power.
Electrophilicity Index (ω)χ² / (2η)Propensity to act as an electrophile.

Note: The values in this table would be populated by performing specific quantum chemical calculations on this compound.

These parameters are crucial for predicting how this compound might interact with other molecules, for instance, in biological systems or in chemical reactions.

Mechanistic Insights from In Silico Reaction Pathway Modeling

In silico reaction pathway modeling uses computational methods to simulate the mechanism of a chemical reaction, providing a step-by-step understanding of how reactants are converted into products. This approach involves identifying transition states—the highest energy points along the reaction coordinate—and calculating the activation energies associated with them.

For this compound, such modeling could provide insights into various potential reactions, such as its degradation, decarboxylation, or interactions with nucleophiles. The process typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to their lowest energy states.

Transition State Search: Computational algorithms are used to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for a transition state).

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to ensure that the identified transition state correctly connects the desired reactants and products.

By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction rate. These computational studies can elucidate complex reaction mechanisms that are difficult to probe experimentally. For example, modeling could be used to understand the role of solvent molecules in facilitating proton transfer steps during a reaction of this compound.

Chemistry of Alloxanic Acid Derivatives and Analogues

Synthesis and Chemical Transformations of Alloxanic Acid Esters

This compound can be transformed into its corresponding esters through various esterification reactions. The general principle of esterification involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst like sulfuric acid testbook.comscienceready.com.aursc.org. While specific literature detailing the esterification of this compound itself is limited in the provided search results, the general methodology for esterifying carboxylic acids is well-established. This compound, possessing a carboxylic acid moiety, would be expected to undergo similar reactions. For instance, the reaction of this compound with alcohols in the presence of a dehydrating agent or acid catalyst would yield this compound esters. These esters can then participate in further chemical transformations, such as transesterification or hydrolysis, depending on the reaction conditions. Some studies mention the preparation of enantiomorphic esters of this compound through resolution and subsequent esterification glosbe.com.

Detailed Chemistry of this compound Ureides and Related Ring-Opened Structures

This compound is closely related to ureides, which are compounds containing the urea (B33335) functional group (-NH-CO-NH-). Ureides are often formed from urea or its derivatives. This compound itself can be considered a derivative of oxaluric acid and urea. In biological contexts, ureides like allantoin (B1664786) and allantoic acid are products of purine (B94841) metabolism nih.gov.

The ring-opened structures of this compound and its derivatives are of particular interest. Alloxan (B1665706), a closely related compound, is known to be unstable in aqueous solution and hydrolyzes to this compound wikipedia.orgnih.govresearchgate.netnih.gov. This hydrolysis involves the opening of the pyrimidine (B1678525) ring, leading to species with carboxylic acid functionalities. For example, photochemical hydrolysis of alloxan can yield oxaluric acid and parabanic acid, which are related to ring-opened structures oup.comoup.com. Furthermore, this compound ureides are formed by oxidative ring fission at the 3,4-bond of uric acids, undergoing rearrangement to isomeric products researchgate.netresearchgate.net. The chemistry of these ring-opened structures often involves the interplay of carboxylic acid and amide functionalities, influencing their reactivity and stability.

Comparative Reactivity and Structural Analysis with Related Heterocyclic Compounds (e.g., Alloxan, Dialuric Acid, Uramil)

This compound shares structural similarities and chemical reactivity patterns with several other heterocyclic compounds, including alloxan, dialuric acid, and uramil (B86671).

  • Alloxan: Alloxan is the direct precursor to this compound via hydrolysis wikipedia.orgnih.govresearchgate.netnih.gov. Alloxan itself is a potent diabetogenic agent due to its ability to generate reactive oxygen species (ROS) within pancreatic beta cells researchgate.netnih.govijbpas.com. Structurally, alloxan exists in equilibrium with its hydrated form, alloxan monohydrate, which can exist as a gem-diol or a planar tetraketo form in different solvents researchgate.net. This compound is a more stable, ring-opened form.
  • Dialuric Acid: Dialuric acid (5-hydroxybarbituric acid) is a reduction product of alloxan and can be formed by the redox cycling of alloxan wikipedia.orgnih.govresearchgate.netnih.govresearchgate.net. Dialuric acid also possesses a reductone structure and can exhibit pro-oxidant effects, similar to alloxan wikipedia.org. Studies have compared the spectral properties of dialuric acid with alloxantin (B145670) and alloxan, indicating their interconversion and related structures archive.orgscispace.com.
  • Uramil: Uramil (5-aminobarbituric acid) is another derivative of barbituric acid and is involved in the formation of murexide (B42330) dye through reactions with alloxan and alloxantin wikipedia.orgsciepub.com. Uramil has been shown to be a less potent inhibitor of glucokinase compared to alloxan researchgate.net. Structural differences, such as the presence of an amino group in uramil versus carbonyls in alloxan, lead to distinct reactivity.
  • Comparative studies highlight that alloxan's quinoid structure contributes to its biological activity, while uramil, being a diketone, lacks this quinoid system researchgate.net. The reactivity of these compounds is often linked to their redox properties and the presence of specific functional groups. For instance, alloxan's inhibition of enzymes like glucokinase is attributed to the oxidation of essential sulfhydryl (SH) groups, where its keto group acts as a hydrogen acceptor researchgate.net.

    Role of this compound as a Precursor in Complex Organic Synthesis

    This compound serves as a valuable building block and precursor in various organic synthesis pathways. Its structure, featuring multiple reactive sites, allows for its incorporation into more complex molecular architectures.

  • Synthesis of Hydantoins: this compound can be reduced, for example, with hydrogen iodide, to form hydantoin (B18101) thieme-connect.com. Hydantoins themselves are important scaffolds with diverse chemical and biological activities and are found in some natural products thieme-connect.com.
  • Precursor for Other Compounds: Studies indicate that this compound can be a precursor in the synthesis of other compounds. For instance, it is mentioned in relation to the synthesis of allantoin, a compound found in urine and involved in purine metabolism, through reactions with urea in acetic anhydride (B1165640) thieme-connect.comgoogle.com.
  • Pharmaceutical and Biochemical Studies: this compound is utilized in numerous pharmacological and biochemical studies, particularly in understanding metabolic pathways and as a research chemical vizagchemical.comasm.org. Its structural features make it a useful starting material for exploring new synthetic routes and functionalized molecules. For example, research has explored the resolution of this compound and the synthesis of its enantiomorphic esters and amides, suggesting its utility in stereoselective synthesis glosbe.com.
  • The chemical versatility of this compound, stemming from its heterocyclic structure and functional groups, positions it as a key intermediate in the synthesis of a range of organic molecules, from simple derivatives to more complex biologically relevant compounds.


    Analytical Methodologies for Alloxanic Acid in Chemical Research

    Chromatographic Separation and Detection Techniques

    Chromatographic methods are crucial for separating alloxanic acid from complex matrices and enabling its precise detection.

    High-Performance Liquid Chromatography (HPLC) Applications and Method Development

    High-Performance Liquid Chromatography (HPLC) has been utilized for the analysis of alloxan (B1665706) and its derivatives. While direct methods for this compound itself are less frequently detailed in the provided search results, HPLC is a foundational technique for related compounds. For instance, a fluorometric reversed-phase HPLC (RP-HPLC) method has been described for the quantification of alloxan, involving its derivatization with 1,2-phenylenediamine to form the fluorescent alloxazine (B1666890) researchgate.net. This method achieves a low limit of detection (0.1 pmol) and is suitable for complex biological fluids and tissue homogenates researchgate.net. HPLC is also a recognized technique for analyzing low molecular weight organic acids (LMWOAs) in various beverages, demonstrating its broad applicability in organic acid analysis lupinepublishers.com.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) for Trace Analysis

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) offers high specificity and sensitivity for trace analysis. While specific applications focusing solely on this compound via LC-MS-MS are not explicitly detailed in the provided snippets, LC-MS/MS is a mainstream tool in metabolomics research due to its superior resolution and sensitivity frontiersin.org. It is also employed for the analysis of various organic acids and lipids in complex matrices lcms.czunitn.itnih.gov. The technique's ability to provide detailed molecular information makes it a powerful tool for identifying and quantifying compounds in challenging samples.

    Paper Chromatography in Early Metabolic Studies

    Paper chromatography played a role in early investigations, including those related to the metabolism of this compound. For example, it was used to identify glyoxylic acid by comparing its migration (RF value) with known standards in a specific solvent system asm.org. This compound, parabanic acid, and oxaluric acid were also detected on paper using a particular solvent system, with differentiation achieved through UV absorption and acidic properties, and more specifically with an this compound decarboxylase asm.org. This historical method highlights the foundational role of chromatography in understanding metabolic pathways.

    Electrochemical Sensing and Quantification Approaches

    Electrochemical methods offer rapid, sensitive, and often cost-effective approaches for the detection and quantification of analytes like alloxan and its related compounds.

    Voltammetric and Polarographic Methods for Redox Characterization

    Voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are extensively used for the electrochemical characterization and quantification of alloxan. These methods often involve the indirect detection of alloxan by first reacting it with o-phenylenediamine (B120857) (OPD) to form the electrochemically active alloxazine adduct acs.orgresearchgate.net. This approach overcomes the instability of alloxan itself, which degrades into dialuric acid acs.org.

    A voltammetric-based technique using an unmodified glassy carbon electrode (GCE) has been developed for alloxan quantification. This method converts alloxan to alloxazine, which is then detected electrochemically. The method demonstrated a sensitivity of 0.0116 μA/μM and a low limit of detection (LOD) of 1.95 μM, with good precision acs.org. Alloxan has also been detected using modified electrodes, such as reduced graphene oxide modified glassy carbon electrodes, showing enhanced electrochemical activity researchgate.net.

    Polarography and voltammetry are fundamental electrochemical techniques where current is measured as a function of applied potential muni.cz. These methods are sensitive and selective, capable of detecting trace components at sub-ppm levels with minimal sample preparation ameteksi.jp. Alloxan exhibits electrochemical activity, with its reduction peak attributed to the conversion to dialuric acid, and its oxidation peak related to dialuric acid researchgate.net.

    Data Table 1: Voltammetric Detection Parameters for Alloxan

    TechniqueElectrode MaterialSupporting ElectrolytepHAlloxan Concentration RangeSensitivityLODReference
    Differential Pulse Voltammetry (DPV)Unmodified GCE0.1 M Acetate (B1210297) Buffer4.010–600 μM0.0116 μA/μM1.95 μM acs.org
    Cyclic Voltammetry (CV)Unmodified GCE0.1 M Acetate Buffer4.010–600 μM(peak current increase)N/A acs.org
    Voltammetric (Indirect via Alloxazine)Reduced Graphene Oxide/GCE0.1 M PBS7.050–750 μMN/A (peak current)1.2 μM researchgate.net

    GCE: Glassy Carbon Electrode; PBS: Phosphate (B84403) Buffer Solution

    Electrochemiluminescence (ECL) Based Detection Mechanisms

    Electrochemiluminescence (ECL) has emerged as a sensitive technique for detecting alloxan, often utilizing a luminophore like [Ru(bpy)₃]²⁺. Alloxan can act as a co-reactant in ECL systems. Studies have explored the ECL behavior of alloxan with [Ru(bpy)₃]²⁺, where alloxan's oxidation product, the alloxanic radical, serves as an anodic co-reactant researchgate.netresearchgate.net.

    An ECL-based sensor has been developed for alloxan detection, achieving sensitive and selective measurements with linear ranges of 100 nM - 2 mM at pH 7.4 and 10 nM - 2 mM at pH 11. The LOD values reported are as low as 0.97 nM and 0.70 nM (S/N = 3) respectively researchgate.net. The CV and ECL studies indicate that alloxan's redox peak shifts and its corresponding ECL peak increases with alloxan addition researchgate.net. At pH 7.4 and above, alloxan transforms into this compound, which is oxidized to an alloxanic radical, participating in the ECL mechanism researchgate.netresearchgate.net. This ECL methodology has been successfully applied to real samples, demonstrating its viability for detecting alloxan in food and clinical samples researchgate.net.

    Data Table 2: Electrochemiluminescence (ECL) Detection Parameters for Alloxan

    Luminophore/SystemCo-reactant/AnalytepHLinear RangeLimit of Detection (LOD)Reference
    [Ru(bpy)₃]²⁺Alloxan7.4100 nM - 2 mM0.97 nM (S/N = 3) researchgate.net
    [Ru(bpy)₃]²⁺Alloxan11.010 nM - 2 mM0.70 nM (S/N = 3) researchgate.net

    Compound List:

    this compound

    Alloxan

    Alloxazine

    Dialuric acid

    Glutathione

    o-phenylenediamine (OPD)

    [Ru(bpy)₃]²⁺ (Tris(2,2′-bipyridine)Ruthenium(II))

    Tris(2,2′-bipyridine)Ruthenium(II)

    Alloxanic radical

    Glyoxylic acid

    Parabanic acid

    Oxaluric acid

    1,2-phenylenediamine (PD)

    Formic acid

    Acetic acid

    Malic acid

    Citric acid

    Tartaric acid

    Lactic acid

    Succinic acid

    Oxalic acid

    Hydrazine (B178648)

    Oleanolic acid

    Linolenic acid

    Linoleic acid

    Acetate

    Butyrate

    Isobutyrate

    Isovalerate

    Propionate

    Valerate

    Methylene blue (MB)

    Luminol

    Tripropylamine (TPrA)

    Hydrogen peroxide (H₂O₂)

    Dopamine (DA)

    5-hydroxyhydantoin (B43812)

    Allantoic acid

    Uric acid

    Dipalmityl phosphatidyl choline (B1196258)

    Sphingomyelin

    Hydrolecithin

    p-Hydroxymercuribenzoate

    Cysteine

    Ouabain

    Amylase

    Indole-3-acetic acid (IAA)

    Indole-3-acetylaspartic acid (IAAsp)

    Indole-3-aldehyde

    2-Quinolone-4-carboxylic acid (QCA)

    Dioxindole-3-acetic acid

    Isatin

    Malonic acid

    Trifluoroacetic acid

    Acetonitrile

    Perchloric acid

    Phosphotungstic acid

    Tris(hydroxymethyl)aminomethane

    Ammonium sulfate (B86663)

    Urea (B33335)

    Sodium chloride

    Magnesium sulfate

    Potassium phosphate

    Ammonium acetate

    Acetic acid

    Ammonia

    Potassium chloride

    Ascorbic acid

    Bismuth

    Mercury

    Glassy carbon

    Graphite

    Coal paste

    Methylene blue (MB)

    Carbon nanomaterials

    Single-walled carbon nanotubes

    Gold nanoparticles (AuNPs)

    Zinc-coadsorbed carbon quantum dots

    Muccin1

    CK2

    HeLa cells

    MCF-7 cells

    PC12 cell

    Tris(2,2′-bipyridine)ruthenium(II)

    Tris(2,2′-bipyridine)ruthenium(II)

    Tripropylamine (TPrA)

    Hydrogen peroxide (H₂O₂)

    Dopamine (DA)

    5-hydroxyhydantoin

    Allantoic acid

    Uric acid

    Dipalmityl phosphatidyl choline

    Sphingomyelin

    Hydrolecithin

    p-Hydroxymercuribenzoate

    Cysteine

    Ouabain

    Amylase

    Indole-3-acetic acid (IAA)

    Indole-3-acetylaspartic acid (IAAsp)

    Indole-3-aldehyde

    2-Quinolone-4-carboxylic acid (QCA)

    Dioxindole-3-acetic acid

    Isatin

    Malonic acid

    Trifluoroacetic acid

    Acetonitrile

    Perchloric acid

    Phosphotungstic acid

    Tris(hydroxymethyl)aminomethane

    Ammonium sulfate

    Urea

    Sodium chloride

    Magnesium sulfate

    Potassium phosphate

    Ammonium acetate

    Acetic acid

    Ammonia

    Potassium chloride

    Ascorbic acid

    Bismuth

    Mercury

    Glassy carbon

    Graphite

    Coal paste

    Methylene blue (MB)

    Carbon nanomaterials

    Single-walled carbon nanotubes

    Gold nanoparticles (AuNPs)

    Zinc-coadsorbed carbon quantum dots

    Muccin1

    CK2

    HeLa cells

    MCF-7 cells

    PC12 cell

    Spectrophotometric Quantification Methods and Adduct Formation

    While direct spectrophotometric quantification of this compound itself is not extensively detailed in the provided literature, indirect methods leveraging the formation of stable adducts are prominent. The primary strategy involves the reaction of unstable alloxan with o-phenylenediamine (OPD) to form a stable, colored adduct known as alloxazine nih.govacs.orgresearchgate.netresearchgate.net. This alloxazine adduct exhibits distinct spectral properties, making it amenable to spectrophotometric and related analyses.

    The formation of alloxazine from alloxan and OPD typically occurs under mildly acidic conditions, such as in an acetate buffer at pH 4.0-4.5 nih.govacs.orgresearchgate.net. The resulting alloxazine compound displays characteristic absorption peaks in the UV-Vis spectrum, with reported maxima at approximately 315 nm and 382 nm acs.org. These spectral characteristics allow for its detection and quantification. Although voltammetric techniques are often employed for the sensitive detection of the alloxazine adduct, UV-Vis spectrophotometry serves as a "gold-standard" comparative method for its analysis acs.org. Furthermore, a fluorometric high-performance liquid chromatography (HPLC) method utilizes the fluorescent properties of the alloxazine adduct (excitation at 382 nm, emission at 435 nm) for highly sensitive quantification of alloxan, indirectly reflecting the initial presence of alloxan before its degradation to this compound nih.govresearchgate.net.

    Table 1: Spectral Properties of the Alloxazine Adduct

    PropertyValue / DescriptionReference
    Adduct FormationReaction of Alloxan with o-phenylenediamine (OPD) nih.govacs.orgresearchgate.net
    Optimal pH for formationpH 4.0-4.5 (Acetate buffer) nih.govacs.orgresearchgate.net
    UV-Vis Absorption Maxima~315 nm and ~382 nm acs.org
    Fluorescence Excitation382 nm nih.govresearchgate.net
    Fluorescence Emission435 nm nih.govresearchgate.net

    Strategies for Addressing Compound Instability in Analytical Protocols

    The critical challenge in analyzing this compound-related compounds stems from the inherent instability of its precursor, alloxan. Alloxan possesses a very short half-life, often on the order of one minute in solution nih.govresearchgate.net. It readily undergoes degradation, particularly in neutral and alkaline aqueous solutions, where it is converted to this compound acs.orgnih.gov. This rapid conversion and subsequent breakdown pathways complicate direct analytical measurements of alloxan.

    The principal strategy to overcome this instability in analytical protocols is the in situ derivatization of alloxan into a stable adduct. The most widely adopted approach involves reacting alloxan with o-phenylenediamine (OPD) to form the alloxazine adduct nih.govacs.orgresearchgate.netresearchgate.net. This reaction is typically performed in an acetate buffer at a controlled pH, generally around 4.0 to 4.5 nih.govacs.orgresearchgate.net. These conditions are optimized to promote the efficient formation of the stable alloxazine from alloxan, thereby preserving the analytical signal that would otherwise be lost due to alloxan's rapid degradation to this compound and other products. The alloxazine adduct, being stable over time, allows for reliable quantification using techniques such as spectrophotometry or fluorometry, indirectly reflecting the initial concentration of alloxan present before degradation occurred. This method effectively bypasses the need to directly quantify the transient this compound by stabilizing its precursor.

    Table 2: Strategies for Mitigating Alloxan Instability for Analysis

    StrategyKey Reagent(s)Typical ConditionsRationaleReference
    Adduct Formation (Alloxazine)o-phenylenediamine (OPD)Acetate buffer, pH 4.0-4.5Forms a stable, detectable derivative from unstable alloxan. nih.govacs.orgresearchgate.net
    pH ControlBuffer solutionsMildly acidic (pH 3-4.5)Minimizes rapid degradation of alloxan to this compound. acs.orgnih.govnih.govresearchgate.net
    Indirect Quantification via Stable DerivativeAlloxazine (formed from alloxan)Spectrophotometry or Fluorometry of alloxazineAllows for reliable measurement of a signal proportional to initial alloxan. nih.govacs.orgresearchgate.net

    Future Directions in Alloxanic Acid Research

    Development of Green and Sustainable Synthesis Protocols

    The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, provide a critical lens through which to re-evaluate the synthesis of alloxanic acid. Current synthetic routes often rely on harsh conditions and generate significant waste. Future research should prioritize the development of environmentally benign protocols.

    Key areas of investigation could include:

    Biocatalytic Approaches: Utilizing enzymes or whole-cell systems for the synthesis of this compound from renewable feedstocks could offer high selectivity and milder reaction conditions.

    Aqueous Synthesis: Exploring water as a solvent for this compound synthesis would significantly improve the environmental profile of the process.

    Catalytic Oxidations: Investigating novel catalytic systems for the selective oxidation of precursors, potentially derived from biomass, could lead to more sustainable production methods.

    A comparative analysis of potential green synthesis strategies is presented in Table 1.

    Table 1: Prospective Green Synthesis Strategies for this compound

    Synthesis Strategy Potential Advantages Key Research Challenges
    Biocatalysis High selectivity, mild conditions, renewable feedstocks Enzyme discovery and optimization, pathway engineering
    Aqueous Synthesis Environmentally benign solvent, reduced toxicity Solubility of reactants, catalyst stability in water

    | Catalytic Oxidation | High atom economy, potential for continuous flow | Catalyst design and stability, control of over-oxidation |

    Exploration of Novel Reaction Pathways and Organocatalysis

    The reactivity of this compound is a fertile ground for discovering novel chemical transformations. Organocatalysis, which utilizes small organic molecules to catalyze reactions, presents a particularly attractive avenue for exploring the asymmetric synthesis of this compound derivatives.

    Future research in this area should focus on:

    Asymmetric Synthesis: The development of organocatalytic methods to introduce chirality into the this compound scaffold could lead to the creation of novel molecules with unique properties.

    Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound could provide rapid and efficient access to complex molecular architectures.

    Domino Reactions: Investigating domino reaction sequences initiated by this compound could streamline synthetic pathways and increase molecular complexity in a single operation.

    Application of Advanced Spectroscopic and In Silico Models for Deeper Understanding

    A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques and computational modeling can provide invaluable insights.

    Key research directions include:

    Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR studies could elucidate the precise three-dimensional structure and intermolecular interactions of this compound and its derivatives.

    Vibrational Spectroscopy: In-depth analysis of FT-IR and Raman spectra, coupled with theoretical calculations, can provide detailed information about bonding and functional groups.

    Mass Spectrometry: High-resolution mass spectrometry can be employed to characterize novel derivatives and fragmentation pathways, aiding in structural elucidation.

    In Silico Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound, guiding experimental design.

    Investigation of this compound and its Derivatives in the Design of Novel Chemical Probes and Building Blocks (strictly non-biological applications)

    The unique structure of this compound, featuring multiple functional groups, makes it an attractive scaffold for the design of novel chemical probes and building blocks for non-biological applications.

    Future research could explore:

    Luminescent Probes: Modification of the this compound core with chromophores could lead to the development of fluorescent or phosphorescent probes for materials science applications.

    Supramolecular Chemistry: The ability of this compound to participate in hydrogen bonding and other non-covalent interactions could be exploited in the construction of novel supramolecular assemblies.

    Polymer Chemistry: this compound and its derivatives could serve as monomers or cross-linking agents for the synthesis of novel polymers with tailored properties.

    Integration of this compound Chemistry into Broader Synthetic Strategies for Heterocyclic Systems

    This compound can serve as a versatile starting material for the synthesis of a wide range of other heterocyclic systems, such as pyridazines and triazines.

    Promising areas for future investigation include:

    Condensation Reactions: Exploring the condensation reactions of this compound with various dinucleophiles could provide access to a diverse library of fused and spirocyclic heterocyclic compounds.

    Ring-Opening/Ring-Closing Reactions: Investigating selective ring-opening of the this compound core followed by recyclization could lead to novel heterocyclic scaffolds.

    Diels-Alder Reactions: Utilizing this compound derivatives as dienophiles or dienes in Diels-Alder reactions could enable the construction of complex polycyclic systems.

    The potential of this compound as a precursor for various heterocyclic systems is summarized in Table 2.

    Table 2: this compound as a Building Block for Heterocyclic Synthesis

    Target Heterocycle Synthetic Strategy Potential Significance
    Pyridazines Condensation with hydrazine (B178648) derivatives Access to novel functional materials
    Triazines Reaction with amidines or related compounds Development of new ligands and catalysts

    | Fused Heterocycles | Intramolecular cyclization of functionalized derivatives| Creation of complex, rigid molecular scaffolds |

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.